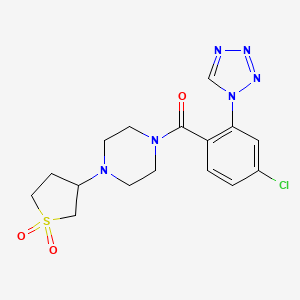![molecular formula C16H20FN5O3S B14955977 N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide](/img/structure/B14955977.png)
N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide is a complex organic compound that features a combination of functional groups, including a sulfonyl group, a fluorophenyl group, a tetraazole ring, and a cyclohexanecarboxamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the sulfonyl intermediate: This involves the reaction of 4-fluorobenzenesulfonyl chloride with an appropriate nucleophile to introduce the sulfonyl group.
Introduction of the tetraazole ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Coupling with cyclohexanecarboxamide: The final step involves coupling the sulfonyl intermediate with 1-cyclohexanecarboxamide under appropriate conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group could yield sulfonic acids, while reduction could yield sulfides.
Wissenschaftliche Forschungsanwendungen
N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, while the tetraazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide
- N-{2-[(4-bromophenyl)sulfonyl]ethyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide
Uniqueness
The uniqueness of N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide lies in the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and biological activity compared to its chloro and bromo analogs.
Eigenschaften
Molekularformel |
C16H20FN5O3S |
|---|---|
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
N-[2-(4-fluorophenyl)sulfonylethyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C16H20FN5O3S/c17-13-4-6-14(7-5-13)26(24,25)11-10-18-15(23)16(8-2-1-3-9-16)22-12-19-20-21-22/h4-7,12H,1-3,8-11H2,(H,18,23) |
InChI-Schlüssel |
KAGZIZSINLLSBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C(=O)NCCS(=O)(=O)C2=CC=C(C=C2)F)N3C=NN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]-1-propanone](/img/structure/B14955907.png)

![6-[(2,4-dichlorobenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one](/img/structure/B14955914.png)
![N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14955918.png)
![5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14955931.png)
![S-benzyl-N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-D-cysteine](/img/structure/B14955933.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14955945.png)
![6-(4-bromophenyl)-2-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-3(2H)-pyridazinone](/img/structure/B14955947.png)
![3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14955954.png)

![N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14955989.png)
![N-[2-(4-pyridyl)ethyl]-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide](/img/structure/B14955995.png)
